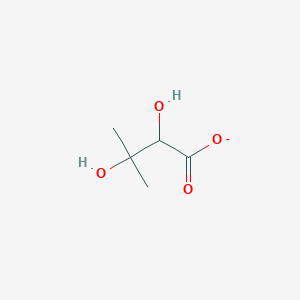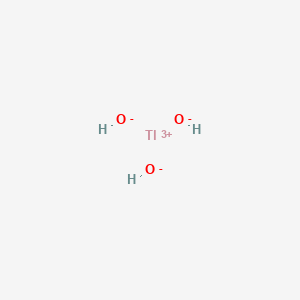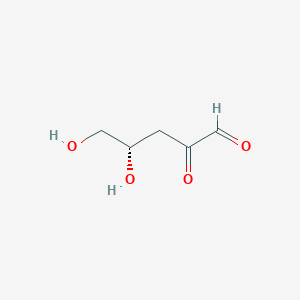
3-Deoxy-d-glycero-pentos-2-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-dihydroxy-2-oxopentanal is a ketoaldopentose and deoxypentose that is 2-oxopentanal that is substituted at positions 4 and 5 by hydroxy groups (the 4S) enantiomer). It is a 2-oxo aldehyde, a primary alcohol, a secondary alcohol, a glycol, a ketoaldopentose and a deoxypentose.
Scientific Research Applications
Synthesis and Chemical Properties
3-Deoxy-d-glycero-pentos-2-ulose has been synthesized through various chemical processes. A notable method involves heating aqueous solutions of different sugars with specific reagents, leading to the formation of 3-deoxy-d-glycero-pentos-2-ulose among other compounds (Khadem, Horton, Meshreki, & Nashed, 1971). This synthesis route highlights the compound's formation under specific chemical conditions.
Biological Interactions and Effects
In biological contexts, 3-deoxy-d-glycero-pentos-2-ulose has been associated with reactions involving aldose reductase, an enzyme relevant in mammalian tissues. This compound, along with others, is reduced by aldose reductase, suggesting a role in in vivo biochemical processes (Kotecha, Feather, Kubiseski, & Walton, 1996).
Radiochemistry and DNA Interactions
Research has shown that 3-deoxy-d-glycero-pentos-2-ulose is one of the products formed when D-ribose is irradiated in aqueous solutions. This finding is significant in understanding the compound's role in radiation chemistry, particularly in relation to DNA and its components (von Sonntag & Dizdaroglu, 1977).
Enzymatic Processing
The compound has been identified as a product in enzymatic reactions, particularly with ADP-ribosyl protein lyase. This enzyme cleaves a bond in ADP-ribose, producing 3-deoxy-d-glycero-pentos-2-ulose, among other products. This finding is crucial for understanding certain enzymatic pathways (Oka, Ueda, Hayaishi, Komura, & Nakanishi, 1984).
Radiation-Induced Chemical Transformations
The compound also appears as a product in studies involving the radiation chemistry of DNA and its model compounds. These studies provide insights into how radiation affects DNA and its sugar components, with 3-deoxy-d-glycero-pentos-2-ulose being one of the resultant molecules (Dizdaroglu, Schulte‐Frohlinde, & Sonntag, 1975); (Dizdaroglu, Neuwald, & Sonntag, 1976).
properties
Product Name |
3-Deoxy-d-glycero-pentos-2-ulose |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(4S)-4,5-dihydroxy-2-oxopentanal |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2/t5-/m0/s1 |
InChI Key |
QFNWRVAZZYFNCF-YFKPBYRVSA-N |
Isomeric SMILES |
C([C@@H](CO)O)C(=O)C=O |
SMILES |
C(C(CO)O)C(=O)C=O |
Canonical SMILES |
C(C(CO)O)C(=O)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
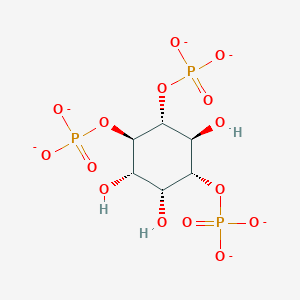
![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)
![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)
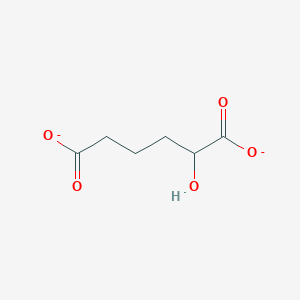

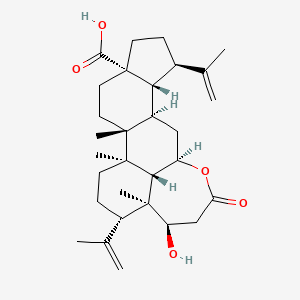
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
